H-Lys(Boc)-OH
CAS No.: 2418-95-3
VCID: VC21543557
Molecular Formula: C11H22N2O4
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Lys(Boc)-OH, also known as (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its protected form, which facilitates the selective modification of the lysine residue. The "Boc" group, short for tert-butoxycarbonyl, serves as a protecting group for the ε-amino group of lysine, preventing unwanted reactions during peptide synthesis. Synthesis and PurificationThe synthesis of H-Lys(Boc)-OH typically involves the reaction of lysine with di-t-butyl dicarbonate (Boc2O) in the presence of a base. This process can be optimized using benzotriazole as a catalyst to improve yield and purity . Purification methods include sublimation and ion exchange chromatography to remove impurities and achieve high purity levels . Applications in Peptide SynthesisH-Lys(Boc)-OH is crucial in peptide synthesis due to its ability to protect the ε-amino group of lysine, allowing for selective modifications and preventing unwanted side reactions. This compound is used in the synthesis of peptides and proteins where lysine residues need to be specifically modified or protected during the synthesis process. Research FindingsRecent research highlights the importance of H-Lys(Boc)-OH in peptide synthesis, particularly in the development of novel peptides with specific biological activities. The use of protecting groups like Boc ensures that the peptide synthesis proceeds with high fidelity and efficiency . |
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CAS No. | 2418-95-3 |
Product Name | H-Lys(Boc)-OH |
Molecular Formula | C11H22N2O4 |
Molecular Weight | 246.30 g/mol |
IUPAC Name | (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
Standard InChIKey | DQUHYEDEGRNAFO-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O |
SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCN)C(=O)O |
Synonyms | H-Lys(Boc)-OH;2418-95-3;Lys(Boc);Nepsilon-(tert-Butoxycarbonyl)-L-lysine;Nepsilon-Boc-L-lysine;VVQIIIAZJXTLRE-QMMMGPOBSA-N;MFCD00037221;SBB067407;N~6~-(Tert-Butoxycarbonyl)-L-Lysine;(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoicacid;Ne-Boc-L-lysine;(2S)-2-amino-6-[(tert-butoxy)carbonylamino]hexanoicacid;N-.epsilon.-t-boc-L-Lysine;LBY;N6-Boc-L-lysine;PubChem12959;AC1MBYJ4;AC1Q1NF9;N6-t-butyloxycarbonyllysine;15453_ALDRICH;SCHEMBL240701;N6-t-butoxycarbonyl-L-lysine;359661_ALDRICH;Jsp004825;CTK8B1285 |
Reference | Virdee et al. Engineered ubiquitin synthesis reveals K29-isopeptide specificity of an OTU deubiquitinase. Nature Chemical Biology, doi: 10.1038/nchembio.426, published online 29 August 2010 http://www.nature.com/naturechemicalbiology Bianco et al. Expanding the genetic code of Drosophila melanogaster. Nature Chemical Biology, doi: 10.1038/nchembio.1043, published online 5 August 2012 http://www.nature.com/naturechemicalbiology Ernst et al. Genetic code expansion in the mouse brain. Nature Chemical Biology, doi: 10.1038/nchembio.2160, published online 29 August 2016 Bryson et al. Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, doi: 10.1038/nchembio.2474, published online 16 October 2017 Suzuki et al. Crystal structures reveal an elusive functional domain of pyrrolysyl-tRNA synthetase. Nature Chemical Biology, doi: 10.1038/nchembio.2497, published online 16 October 2017 Lang et al. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction. Nature Chemistry, doi: 10.1038/nchem.1250, published online 5 February 2012 http://www.nature.com/nchem Willis et al. Mutually orthogonal pyrrolysyl-tRNA synthetase/tRNA pairs. Nature Chemistry, doi: 10.1038/s41557-018-0052-5, published online 28 May 2018 |
PubChem Compound | 2733284 |
Last Modified | Aug 15 2023 |
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